
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. It is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis often begins with 2-aminopyridine.
Cyclization: The aminopyridine undergoes cyclization with an appropriate aldehyde or ketone to form the naphthyridine core.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalytic methods to improve reaction rates and selectivity.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridinones.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkoxides.
Major Products
Oxidation Products: Naphthyridinones.
Reduction Products: Dihydro or tetrahydro naphthyridines.
Substitution Products: Various substituted naphthyridines depending on the reagents used.
Scientific Research Applications
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Explored for its potential in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the naphthyridine core can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Hydroxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The hydroxy group can lead to different hydrogen bonding patterns and solubility properties.
6-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The chloro substituent can influence the compound’s electronic properties and reactivity.
Uniqueness
6-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-4-7-8(12)2-3-10-9(7)11-5-6/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
NWQHLSKDTGBVAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NCCC2=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


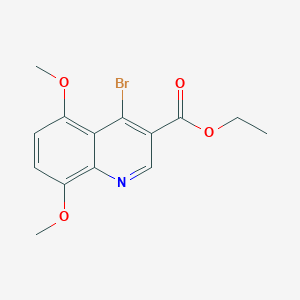
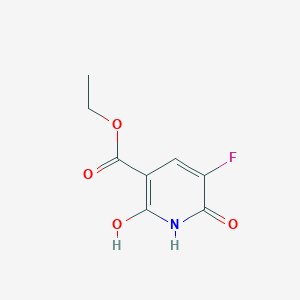
![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
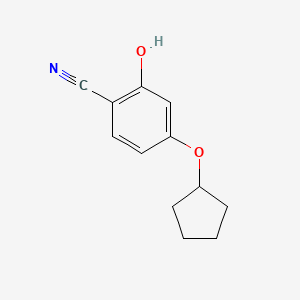
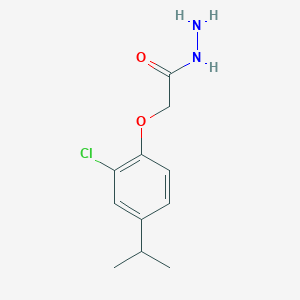
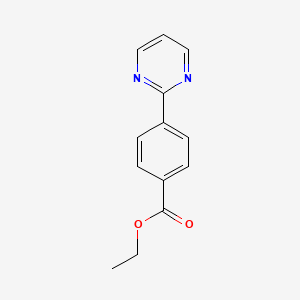
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)


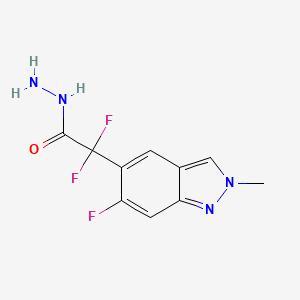
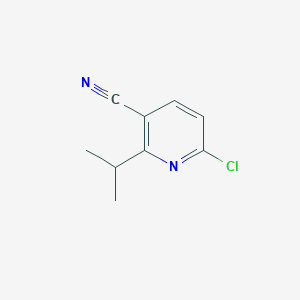
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
